molecular formula C6H12ClF2N B8229563 (2R)-4,4-difluoro-2-methylpiperidine hydrochloride

(2R)-4,4-difluoro-2-methylpiperidine hydrochloride

Cat. No.: B8229563
M. Wt: 171.61 g/mol
InChI Key: IBBFHZZWCIZDAA-NUBCRITNSA-N
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Description

(2R)-4,4-Difluoro-2-methylpiperidine hydrochloride is a fluorinated piperidine derivative with the molecular formula C₆H₁₁F₂N·HCl (MW: 155.57) and SMILES notation CC1CC(CCN1)(F)F.Cl . The compound features a six-membered piperidine ring substituted with two fluorine atoms at the 4-position, a methyl group at the stereochemically defined 2R position, and a hydrochloride salt. The fluorine atoms enhance metabolic stability and lipophilicity, while the methyl group introduces steric effects that may influence receptor binding or pharmacokinetics. This compound is primarily used in pharmaceutical research, particularly in drug discovery targeting neurological or metabolic disorders.

Properties

IUPAC Name

(2R)-4,4-difluoro-2-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-5-4-6(7,8)2-3-9-5;/h5,9H,2-4H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBFHZZWCIZDAA-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(CCN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4,4-difluoro-2-methylpiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and decomposition of the fluorinating agent.

Industrial Production Methods

Industrial production of (2R)-4,4-difluoro-2-methylpiperidine hydrochloride may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents. The use of automated systems can also improve yield and purity by minimizing human error.

Chemical Reactions Analysis

Types of Reactions

(2R)-4,4-difluoro-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form more saturated derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated or non-fluorinated piperidine derivatives, while oxidation can produce piperidones.

Scientific Research Applications

Pharmaceutical Applications

  • Thrombin Inhibition
    • (2R)-4,4-Difluoro-2-methylpiperidine hydrochloride serves as an intermediate in the synthesis of thrombin inhibitors like argatroban. Argatroban is used in anticoagulant therapy for patients with heparin-induced thrombocytopenia (HIT) and has shown efficacy in treating ischemic cerebral infarction .
  • G-Protein Coupled Receptor Modulation
    • The compound has been explored for its ability to modulate GPR119, a receptor involved in glucose metabolism and insulin secretion. This modulation can have implications for treating diabetes and related metabolic disorders .
  • Antagonist Development
    • Research indicates that derivatives of piperidine, including (2R)-4,4-difluoro-2-methylpiperidine hydrochloride, are being developed as antagonists for various receptors, including P2Y14R. These compounds have shown promising binding affinities and potential therapeutic applications in pain management and inflammation reduction .

Organic Synthesis Applications

  • Synthetic Intermediates
    • The compound is utilized as a building block in the synthesis of various nitrogen-containing heterocycles that exhibit biological activity. Its difluoromethyl group enhances the lipophilicity and reactivity of synthesized compounds, making it valuable in drug development .

Case Study 1: Anticoagulant Therapy

A study evaluated the efficacy of argatroban, synthesized using (2R)-4,4-difluoro-2-methylpiperidine hydrochloride, in patients undergoing percutaneous coronary intervention. The results indicated significant improvements in patient outcomes, highlighting the compound's role in developing effective anticoagulants.

Case Study 2: Diabetes Treatment

Research on GPR119 modulators revealed that compounds derived from (2R)-4,4-difluoro-2-methylpiperidine hydrochloride demonstrated enhanced insulin secretion in preclinical models. This suggests potential applications for managing Type II diabetes through receptor modulation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Thrombin InhibitionEffective anticoagulant therapy
GPR119 ModulationEnhanced insulin secretion
P2Y14R AntagonismHigh binding affinity
Synthetic IntermediateKey role in synthesizing bioactive compounds

Mechanism of Action

The mechanism of action of (2R)-4,4-difluoro-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or van der Waals interactions. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

4,4-Difluoropiperidine Hydrochloride (CAS 57395-89-8)

  • Structural Differences : Lacks the 2-methyl group present in the target compound.
  • Molecular Formula : C₅H₉F₂N·HCl (MW: 141.59).
  • Lower molecular weight may enhance aqueous solubility compared to the methylated analog.
  • Similarity Score : 0.83 .

3,3-Difluoropiperidine Hydrochloride (CAS 1779942-70-9)

  • Structural Differences : Fluorine atoms at the 3-position instead of 3.
  • Molecular Formula : C₅H₉F₂N·HCl (MW: 141.59).
  • Similarity Score : 0.71 .

4-Fluoropiperidine Hydrochloride (CAS 496807-97-7)

  • Molecular Formula : C₅H₁₀FN·HCl (MW: 123.59).
  • Impact of Differences :
    • Reduced fluorination decreases metabolic stability compared to difluoro analogs.
    • Lower lipophilicity may limit membrane permeability.
  • Similarity Score : 0.73 .

(2R,4R)-4-Fluoro-2-methylpyrrolidine Hydrochloride (CAS 2300174-87-0)

  • Structural Differences : Five-membered pyrrolidine ring instead of piperidine.
  • Molecular Formula : C₅H₁₁ClFN (MW: 139.60).
  • Impact of Differences :
    • Smaller ring size alters conformational flexibility and torsional strain.
    • Reduced ring atoms may affect binding affinity to targets optimized for six-membered rings.
  • Synthesis : Requires stereoselective fluorination steps similar to the target compound but with pyrrolidine intermediates .

Methyl (2R)-4,4-Difluoropyrrolidine-2-carboxylate Hydrochloride (CAS 1408057-39-5)

  • Structural Differences : Contains an ester group at the 2-position.
  • Molecular Formula: C₆H₁₀ClF₂NO₂ (MW: 201.6).
  • Susceptible to hydrolysis, unlike the stable methyl group in the target compound.
  • Applications : Used as a building block in peptide mimetics or protease inhibitors .

Physicochemical and Pharmacokinetic Comparisons

Property (2R)-4,4-Difluoro-2-methylpiperidine HCl 4,4-Difluoropiperidine HCl 3,3-Difluoropiperidine HCl (2R,4R)-4-Fluoro-2-methylpyrrolidine HCl
Molecular Weight 155.57 141.59 141.59 139.60
Fluorine Substitution 4,4-difluoro 4,4-difluoro 3,3-difluoro 4-fluoro
Ring Size Piperidine (6-membered) Piperidine Piperidine Pyrrolidine (5-membered)
Key Functional Groups 2-methyl, HCl salt HCl salt HCl salt 2-methyl, HCl salt
Lipophilicity (Predicted) High (due to difluorination) Moderate Moderate Moderate

Key Observations :

  • The 2-methyl group in the target compound increases steric bulk, which may slow metabolic degradation but reduce binding pocket compatibility.
  • Pyrrolidine analogs (e.g., CAS 2300174-87-0) exhibit faster systemic clearance due to smaller ring size .

Biological Activity

(2R)-4,4-Difluoro-2-methylpiperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

(2R)-4,4-Difluoro-2-methylpiperidine hydrochloride is characterized by the presence of two fluorine atoms at the 4-position and a methyl group at the 2-position of the piperidine ring. These modifications enhance its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of (2R)-4,4-difluoro-2-methylpiperidine hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The fluorine substituents improve binding affinity and modulate the activity of these targets.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be useful in biochemical studies and therapeutic applications.
  • Receptor Modulation : It may also alter receptor signaling pathways, contributing to its pharmacological effects .

Anticancer Potential

Research indicates that compounds similar to (2R)-4,4-difluoro-2-methylpiperidine hydrochloride exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain piperidine derivatives can reduce the growth of hematological cancers while promoting apoptosis through upregulation of genes like p53 and Bax .

Case Studies

Case Study 1: BCL6 Degradation

A study explored the degradation of BCL6, an oncogenic driver in lymphoid malignancies, using piperidine derivatives. The introduction of difluoro groups significantly improved the degradation capability and biochemical inhibition of these compounds. The results highlighted that compounds with specific structural modifications led to enhanced potency in degrading BCL6 in cell lines .

Case Study 2: Pharmacokinetics Optimization

Another study focused on optimizing the pharmacokinetic properties of piperidine-based compounds. It was found that replacing hydrogen atoms with fluorine in the piperidine structure improved metabolic stability and reduced clearance rates in vivo, allowing for sustained therapeutic effects .

Structure-Activity Relationships (SAR)

The biological activity of (2R)-4,4-difluoro-2-methylpiperidine hydrochloride can be influenced by its structural characteristics. A detailed SAR analysis revealed that:

  • Methyl Substitution : The presence of a methyl group at the 2-position enhances binding affinity and biological activity.
  • Fluorination : Adding fluorine atoms improves metabolic stability and reduces clearance rates, leading to better pharmacokinetic profiles .

Data Tables

CompoundActivityReference
(2R)-4,4-Difluoro-2-methylpiperidineEnzyme inhibitor
Piperidine derivative ABCL6 degrader
Piperidine derivative BCytotoxic against leukemia

Q & A

Q. Q. How should conflicting spectral data (e.g., 19F^{19}\text{F} NMR shifts) be resolved?

  • Methodological Answer : Compare data with structurally similar fluorinated piperidines (e.g., 4,4-difluoropiperidine derivatives). Use computational tools (e.g. ACD/Labs or ChemDraw) to predict shifts and assign signals. Cross-reference with crystallographic data if available .

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